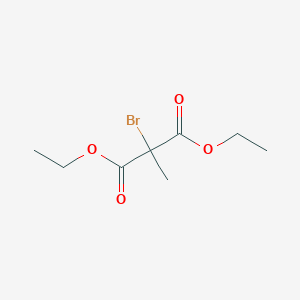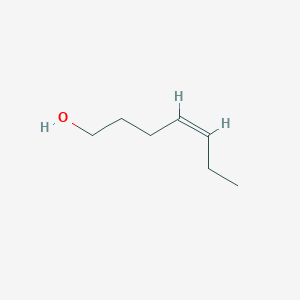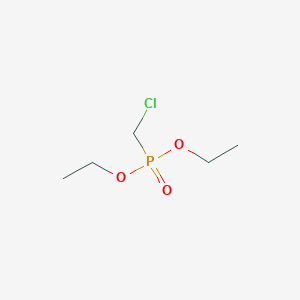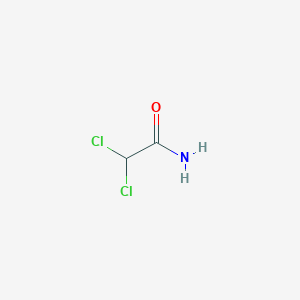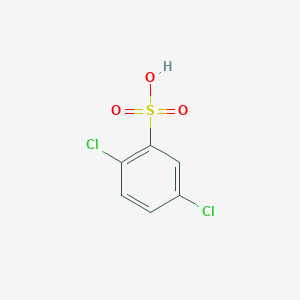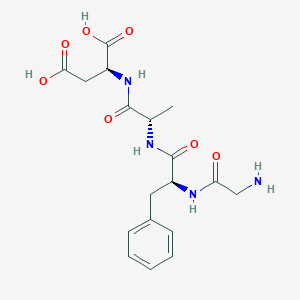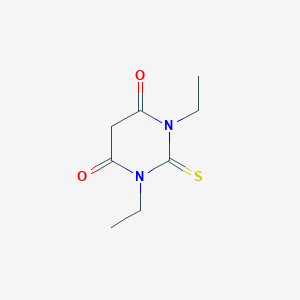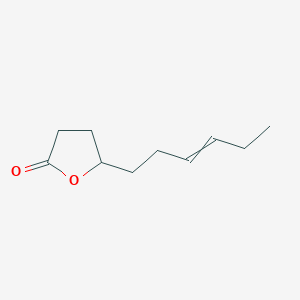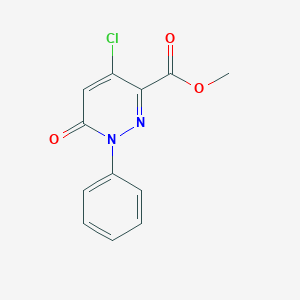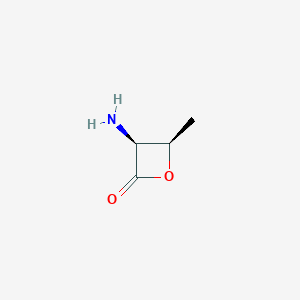
(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate, also known as MOOH, is a chemical compound that has attracted significant attention in the field of scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In biochemistry, (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been used as a tool for studying enzyme kinetics and protein-ligand interactions. In materials science, (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been explored for its potential applications in the development of novel materials with unique properties.
Wirkmechanismus
The exact mechanism of action of (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and receptors in the body. (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of important cellular components, such as nucleotides and lipids. It has also been shown to bind to certain receptors in the body, such as the adenosine receptor, which plays a key role in regulating various physiological processes.
Biochemische Und Physiologische Effekte
(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models. Additionally, (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate has been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate in lab experiments is its high potency and selectivity, which allows for precise modulation of specific biochemical pathways and physiological processes. However, one of the limitations of using (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate is its relatively high cost and limited availability, which can make it difficult to obtain for some researchers.
Zukünftige Richtungen
There are several future directions for research on (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate, including the development of more efficient and cost-effective synthesis methods, the identification of new potential therapeutic applications, and the exploration of its potential as a tool for studying protein-ligand interactions and enzyme kinetics. Additionally, further research is needed to fully understand the mechanism of action of (2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate and its effects on various physiological processes.
Synthesemethoden
(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate can be synthesized through a multistep process involving the reaction of various chemical compounds, including 2-methyl-3-amino-4-oxo-4H-pyran-5-carboxylic acid, acetic anhydride, and hydrochloric acid. The resulting product is a white crystalline solid that can be purified through recrystallization.
Eigenschaften
CAS-Nummer |
131131-05-0 |
|---|---|
Produktname |
(2R,3S)-2-Methyl-3-amino-4-oxooxetan hydrotosylate |
Molekularformel |
C4H7NO2 |
Molekulargewicht |
101.1 g/mol |
IUPAC-Name |
(3S,4R)-3-amino-4-methyloxetan-2-one |
InChI |
InChI=1S/C4H7NO2/c1-2-3(5)4(6)7-2/h2-3H,5H2,1H3/t2-,3+/m1/s1 |
InChI-Schlüssel |
NBTZBUKVCIOYMU-GBXIJSLDSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](C(=O)O1)N |
SMILES |
CC1C(C(=O)O1)N |
Kanonische SMILES |
CC1C(C(=O)O1)N |
Synonyme |
2-Oxetanone,3-amino-4-methyl-,(3S,4R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



